1-(4-硝基苯基)哌嗪盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

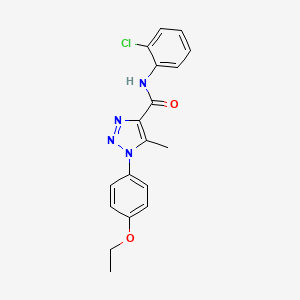

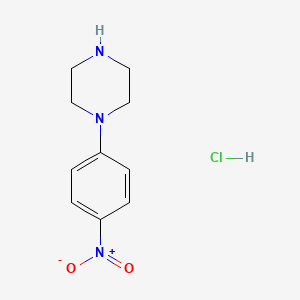

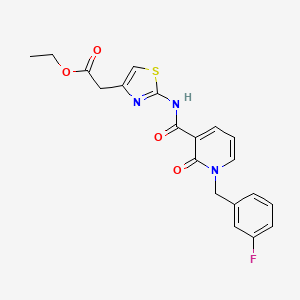

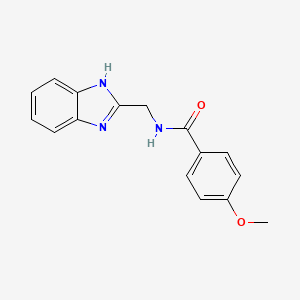

1-(4-Nitrophenyl)piperazine is an organic compound with the empirical formula C10H13N3O2 . It is a useful synthetic intermediate in the synthesis of Itraconazole, an orally active antimycotic structurally related to Ketoconazole .

Synthesis Analysis

1-(4-Nitrophenyl)piperazine can be synthesized through various methods. One of the recent methods includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves the use of 1-(4-Nitrophenyl)piperazine (4-NPP) as a new derivatization reagent .Molecular Structure Analysis

The molecular weight of 1-(4-Nitrophenyl)piperazine is 207.23 g/mol . The SMILES string representation of the molecule is [O-]N+c1ccc(cc1)N2CCNCC2 .Physical And Chemical Properties Analysis

1-(4-Nitrophenyl)piperazine has a melting point of 131-133 °C . More detailed physical and chemical properties were not found in the search results.科学研究应用

Tyrosinase Inhibitors

A novel series of 4-nitrophenylpiperazine derivatives was designed and synthesized as potential tyrosinase inhibitors . Tyrosinase is a key enzyme in the synthesis of melanin, a pigment that determines the color of mammalian skin, eyes, and hair . The derivatives were evaluated for their inhibitory activity against tyrosinase, and one compound showed a significant inhibitory effect . This study paves the way for the development of more effective tyrosinase inhibitors for potential applications in various fields .

Intermediate in Anticancer Drug Synthesis

4-(4-Nitrophenyl)piperazin-1-ium chloride monohydrate has been used as an intermediate in the synthesis of anticancer drugs . This compound plays a crucial role in the development of new therapeutic agents for cancer treatment .

Transcriptase Inhibitors

This compound is also used in the synthesis of transcriptase inhibitors . Transcriptase is an enzyme that catalyzes the formation of RNA from DNA, and its inhibitors are used in the treatment of viral infections, including HIV .

Antifungal Reagents

1-(4-Nitrophenyl)piperazine hydrochloride is an important reagent for the synthesis of antifungal reagents . These reagents are used to treat fungal infections in humans and other organisms .

Potassium Channel Openers

This compound is a key reagent for potassium channel openers . Potassium channels play a crucial role in maintaining the electrical activity of cells, and their openers are used in the treatment of various diseases, including hypertension and epilepsy .

Inclusion Interactions with 4-sulfonatocalix[n]arenes

The inclusion interactions of 1-(4-nitrophenyl)piperazine with 4-sulfonatocalix[n]arenes were investigated . These interactions are important in the field of supramolecular chemistry, which studies the non-covalent interactions between molecules .

作用机制

Target of Action

It is known that piperazine compounds, which 1-(4-nitrophenyl)piperazine hydrochloride is a derivative of, are gaba receptor agonists .

Mode of Action

1-(4-Nitrophenyl)piperazine hydrochloride, similar to other piperazine compounds, binds directly and selectively to muscle membrane GABA receptors. This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Pharmacokinetics

It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

Given its mode of action, it can be inferred that it causes flaccid paralysis in worms, allowing the host body to easily remove or expel the invading organism .

Action Environment

It is known that the compound is a white solid powder that is soluble in water, ethanol, and chloroform . This suggests that its solubility and stability may be influenced by factors such as temperature, pH, and the presence of other solvents.

安全和危害

1-(4-Nitrophenyl)piperazine is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

属性

IUPAC Name |

1-(4-nitrophenyl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2.ClH/c14-13(15)10-3-1-9(2-4-10)12-7-5-11-6-8-12;/h1-4,11H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQYCCQVGRORKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2638089.png)

![(Z)-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2638101.png)

![4-[5-(Benzyloxy)-2,4-dichlorophenyl]-3,5-thiomorpholinedione](/img/structure/B2638103.png)

![1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2638106.png)

![N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2638107.png)

![2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B2638110.png)